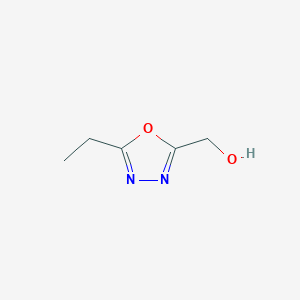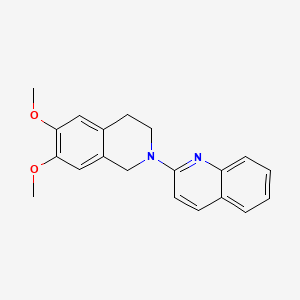
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol, also known as EM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a pesticide and growth regulator. In material science, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been used as a building block for the synthesis of various polymers.
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is not fully understood, but it is believed to act by inhibiting the activity of enzymes and disrupting cellular processes. (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membranes and inhibiting enzyme activity.
Biochemical and Physiological Effects:
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In animal studies, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has been shown to reduce inflammation, lower blood glucose levels, and improve liver function. In vitro studies have shown that (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and broad range of potential applications. However, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol. One area of interest is the development of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol-based materials for use in various applications, such as drug delivery systems and sensors. Another area of interest is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol and its potential applications in medicine and agriculture.
In conclusion, (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and broad range of potential applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol can be synthesized through a one-step reaction of ethyl hydrazinecarboxylate, formaldehyde, and acetic anhydride. The reaction takes place under reflux conditions, and the product is obtained in high yield.
Propriétés
IUPAC Name |
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDFUMZEPUSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)